Vasorelaxant Efficacy vs. Indomethacin
Clonixin exhibits significantly greater vasorelaxant capacity than indomethacin, a comparator NSAID with more potent COX inhibitory activity. In rat aortic rings pre-contracted with 70 mM KCl, clonixin achieved complete (100%) relaxation, whereas indomethacin achieved only approximately 40% of maximal relaxation [1]. This differential effect is attributable to clonixin's calcium antagonist activity, which is independent of and additive to COX-mediated anti-inflammatory mechanisms [2].
100% vs ~40%
| Evidence Dimension | Vasorelaxant efficacy in aortic ring assay |
|---|---|
| Target Compound Data | Complete (100%) relaxation of KCl-contracted aortic rings |
| Comparator Or Baseline | Indomethacin: ~40% relaxation of maximal contraction |
| Quantified Difference | Approximately 2.5-fold greater vasorelaxant capacity (100% vs ~40%) |
| Conditions | Rat aortic rings pre-contracted with 70 mM KCl; in vitro isolated tissue bath |
Why This Matters
For procurement in cardiovascular research or applications where vasodilatory effects are desired alongside analgesia, clonixin offers a mechanistically distinct advantage over indomethacin and similar pure COX inhibitors.
- [1] Bustamante D, Morales MA, Pelissier T, Saavedra H, Miranda HF, Paeile C. Vasorelaxant effect of the analgesic clonixin on rat aorta. General Pharmacology: The Vascular System. 1995;26(1):155-160. View Source
- [2] Morales MA, Bustamante D, Paeile C, Saavedra H, Pelissier T. Effects of flunixin and mefenamic acid on cardiac pacemaker cells. Structure-activity relationship and comparison with clonixin. General Pharmacology: The Vascular System. 1993;24(3):775-780. View Source
